molecular formula C3H4BF6KO B1454526 Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate CAS No. 1333326-05-8

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate

Cat. No.: B1454526
CAS No.: 1333326-05-8
M. Wt: 219.97 g/mol
InChI Key: YTLJDUDDGYLAQA-UHFFFAOYSA-N
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Description

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate (Molecular Formula: C3H4BF6OK) is a specialized organotrifluoroborate salt of interest in synthetic organic chemistry . Organotrifluoroborates are a valuable class of reagents known for their stability and utility, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds . The structure of this compound, featuring a borate center coupled with a 2,2,2-trifluoroethoxymethyl group, suggests potential applications in the synthesis of more complex molecules, possibly as a building block for pharmaceuticals or agrochemicals, given the prevalence of the trifluoroethoxy motif in these fields . The compound is characterized by specific analytical data, including a predicted collision cross section (CCS) for various adducts, which can aid in its identification and quality control using mass spectrometric techniques . As with all reagents of this nature, proper handling and storage are essential. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;trifluoro(2,2,2-trifluoroethoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BF6O.K/c5-3(6,7)1-11-2-4(8,9)10;/h1-2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLJDUDDGYLAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BF6KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734643
Record name Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333326-05-8
Record name Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Alkyltrifluoroborates via Grignard Reagents and Hydroboration

One common approach to prepare primary alkyltrifluoroborates involves:

  • Step 1: Addition of alkyl Grignard reagents to trimethyl borate to form the corresponding trialkylborate intermediate.
  • Step 2: Hydroboration of alkenes using specific hydroboration protocols to yield alkylboronic acids or esters.
  • Step 3: Treatment of these boronic acids or esters with potassium hydrogen difluoride (KHF2) to afford the stable potassium alkyltrifluoroborate salts.

This method is adaptable to various alkyl groups and has been reported to efficiently produce stable trifluoroborate salts suitable for further functionalization.

Introduction of the 2,2,2-Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy substituent is typically introduced via nucleophilic substitution or etherification reactions involving trifluoroethanol derivatives. For example:

  • Reaction of appropriate halomethylboronic acid derivatives with 2,2,2-trifluoroethanol under basic conditions can yield the trifluoroethoxy-substituted boronic acid intermediate.
  • Subsequent conversion to the potassium trifluoroborate salt is achieved by treatment with KHF2.

While direct literature on the exact synthesis of potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is limited, analogous procedures for related trifluoroethoxy-substituted compounds have been documented in patent literature, indicating the feasibility of such routes.

Catalytic Cross-Coupling and Functionalization

After preparation, this compound can be utilized in palladium-catalyzed cross-coupling reactions, which also inform its synthesis and purification:

  • Use of palladium catalysts such as PdCl2(dppf)·CH2Cl2 or Pd(OAc)2 with appropriate ligands facilitates coupling with aryl or alkenyl electrophiles.
  • Bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) in mixed solvent systems (e.g., THF/H2O or cyclopentyl methyl ether/H2O) optimize reaction yields.

These catalytic conditions are relevant for the preparation of the trifluoroborate salt from boronic acid precursors and for subsequent functionalization steps.

Summary Table of Preparation Steps and Conditions

Step No. Process Description Reagents/Conditions Notes
1 Formation of trialkylborate intermediate Alkyl Grignard reagent + Trimethyl borate Requires anhydrous conditions
2 Hydroboration of alkenes to boronic acids/esters Various hydroborating agents Selective for primary alkyl groups
3 Conversion to potassium trifluoroborate salt Treatment with KHF2 Yields stable organotrifluoroborate salts
4 Introduction of 2,2,2-trifluoroethoxy group Reaction with 2,2,2-trifluoroethanol derivatives under basic conditions Etherification or nucleophilic substitution
5 Purification and cross-coupling (optional functionalization) Pd-catalysts, bases (Cs2CO3, K2CO3), solvent mixtures (THF/H2O) Optimizes yield and purity of final compound

Research Findings and Considerations

  • The use of potassium hydrogen difluoride (KHF2) is critical for converting boronic acids or esters into trifluoroborate salts, which are more stable and easier to handle than their boronic acid counterparts.
  • The incorporation of the trifluoroethoxy group enhances the compound's electron-withdrawing character, influencing reactivity and stability.
  • Palladium-catalyzed cross-coupling reactions using these trifluoroborate salts have been extensively studied, demonstrating good yields and functional group tolerance, which indirectly supports the robustness of the preparation methods.
  • Patent literature suggests that related trifluoroethoxy-substituted benzamide derivatives can be synthesized via multi-step processes involving trifluoroethoxy intermediates, which can be adapted for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in Suzuki-Miyaura reactions. The trifluoroethoxy group enhances the reactivity and stability of the compound, making it an effective reagent in various chemical transformations .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Molecular Formula Yield (%) ¹⁹F NMR (δ, ppm) Application
Potassium ((2,2,2-Trifluoroethoxy)methyl)trifluoroborate C₃H₄F₆BKO (inferred) ~50–60* −135 to −136 Fluorinated drug synthesis
Potassium (2-methoxyethyl)trifluoroborate C₃H₇BF₃KO 92 −135.0 Cross-coupling reagent
Potassium trifluoro(4-fluorophenyl)borate C₆H₄FBF₃K 65 −115.9, −135.1 Aryl functionalization
Potassium alkenyltrifluoroborate C₆H₁₁BF₃K 39–92 −136.5 Pd-catalyzed alkenylation

*Estimated based on analogous syntheses .

Biological Activity

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is a boron-containing compound with the molecular formula C₃H₄BF₆KO and a molecular weight of approximately 219.96 g/mol. This compound has garnered attention due to its unique chemical structure, which includes trifluoromethyl and ethoxy groups, potentially contributing to various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

The synthesis of this compound can be achieved through several methods that highlight its accessibility for laboratory research. Its high purity (typically around 97%) makes it suitable for various applications in organic chemistry and pharmacology.

3.1 Toxicological Studies

While direct studies on this compound are scarce, insights can be drawn from related boron compounds. For example, potassium thiophene-3-trifluoroborate was evaluated for its pharmacological and toxicological properties in mice. The study found no significant toxicity at doses of 25, 50, and 100 mg/kg when administered orally . Similar assessments for this compound could provide valuable information regarding its safety profile.

3.2 Enzyme Inhibition

Research into related organotrifluoroborates has revealed their potential as inhibitors of serine proteases such as trypsin and α-chymotrypsin. These compounds act as non-covalent competitive inhibitors, suggesting that this compound may also possess similar enzyme-inhibitory properties . This aspect could be crucial for developing therapeutic agents targeting proteolytic enzymes involved in various diseases.

4. Case Studies and Comparative Analysis

A comparative analysis of this compound with other organoboron compounds reveals interesting similarities and differences in biological activity:

Compound NameMolecular FormulaAntimicrobial ActivityEnzyme Inhibition
This compoundC₃H₄BF₆KOPotentially presentNeeds investigation
Potassium thiophene-3-trifluoroborateC₅H₄BF₃KSDocumented effectsInhibits serine proteases
Potassium trifluoro(methyl)borateC₂H₅BF₃KOLimited data availableSimilar inhibition potential

This table illustrates the need for further research into the biological activities of this compound compared to its analogs.

5. Future Research Directions

Given the promising structural characteristics and preliminary insights into the biological activities of this compound:

  • Antimicrobial Studies : Systematic investigations into its antimicrobial properties against various pathogens are essential.
  • Toxicological Assessments : Comprehensive toxicological evaluations in vivo will help establish safety profiles.
  • Enzyme Interaction Studies : Detailed studies on enzyme inhibition mechanisms could reveal therapeutic potentials in treating diseases linked with serine proteases.

Q & A

Q. What are the optimal synthetic routes for preparing potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate?

The compound can be synthesized via an SN2 displacement reaction using potassium bromomethyltrifluoroborate and sodium 2,2,2-trifluoroethoxide. Key steps include:

  • Using 3 equivalents of alkoxide to ensure complete substitution .
  • Employing continuous Soxhlet extraction to isolate the product from inorganic byproducts due to low solubility in organic solvents .
  • Scaling up to 100 g batches requires optimized stoichiometry and purification via crystallization .

Q. How is the compound characterized spectroscopically, and what challenges arise due to fluorine atoms?

  • ¹⁹F NMR : A single resonance for the trifluoroborate group typically appears at δ -135 to -145 ppm, while the trifluoroethoxy group shows a separate signal near δ -75 ppm. Overlapping signals may require low-temperature NMR or 2D experiments .
  • ¹H NMR : The methylene protons adjacent to boron resonate as a quartet (J ≈ 3–5 Hz) due to coupling with fluorine atoms .
  • FT-IR : Stretching vibrations for B-F bonds appear at ~1450 cm⁻¹, while C-O-C ether linkages are observed near 1100 cm⁻¹ .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions?

The compound acts as a transmetalation agent in Suzuki-Miyaura couplings, particularly for introducing trifluoroethoxy groups into aromatic systems. Key considerations include:

  • Using Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity with aryl chlorides .
  • Optimizing solvent systems (e.g., dioxane/water mixtures) and base additives (Cs₂CO₃) to stabilize the trifluoroborate intermediate .
  • Monitoring for hydrolysis side reactions due to the electron-withdrawing trifluoroethoxy group, which can reduce coupling efficiency .

Q. What mechanistic insights explain discrepancies in reaction yields when using different solvents?

  • Aqueous vs. Anhydrous Conditions : In aqueous media, the trifluoroborate may hydrolyze to boronic acid, reducing stability but increasing reactivity. Anhydrous conditions favor borate integrity but require higher catalyst loading .
  • Polar Aprotic Solvents (e.g., THF): Improve solubility of the borate salt but may slow transmetalation due to poor ligand dissociation .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

  • DFT Calculations : Predict boron’s Lewis acidity by analyzing partial charges and frontier molecular orbitals. Higher acidity correlates with faster transmetalation .
  • Solvent Effects : Molecular dynamics simulations can model solvation shells around the trifluoroborate group to optimize solvent choices .

Data Contradiction Analysis

Q. Why do reported yields vary for SN2 syntheses of alkoxymethyltrifluoroborates?

Discrepancies arise from:

  • Alkoxide Basicity : Stronger bases (e.g., NaH-derived alkoxides) may induce elimination side reactions, reducing yields compared to milder conditions (e.g., K₂CO₃) .
  • Purification Methods : Soxhlet extraction consistently achieves >90% purity, whereas standard filtration often retains KBr impurities, artificially lowering yields .

Q. How does the steric bulk of the trifluoroethoxy group influence catalytic activity?

  • Steric Hindrance : Bulkier groups slow transmetalation but improve selectivity for less hindered aryl substrates. For example, couplings with ortho-substituted aryl chlorides show 20–30% lower yields compared to para-substituted analogs .
  • Electronic Effects : The electron-withdrawing nature of CF₃ enhances boron’s electrophilicity, accelerating oxidative addition but increasing sensitivity to hydrolysis .

Methodological Tables

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

SubstrateCatalyst SystemYield (%)Reference
4-ChlorotoluenePd(OAc)₂/SPhos/Cs₂CO₃85
2-ChloronitrobenzenePd(OAc)₂/XPhos/Cs₂CO₃62
4-BromopyridinePd(dba)₂/t-Bu₃P/K₃PO₄78

Q. Table 2. ¹⁹F NMR Chemical Shifts

Compoundδ (ppm)Reference
K[BF₃((CF₃CH₂O)CH₂)]-135.1 (BF₃)
-75.3 (CF₃CH₂O)
K[BF₃(allyl)]-138.4

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate
Reactant of Route 2
Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate

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